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Compound of Interest

Compound Name: 4-Amino-2-methylphenol

Cat. No.: B1329486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-Amino-2-methylphenol and its

derivatives. The objective is to offer a clear comparison of their spectral characteristics,

supported by experimental data and detailed methodologies. This information is intended to aid

researchers in the identification, characterization, and development of new chemical entities

based on the 4-Amino-2-methylphenol scaffold.

Introduction
4-Amino-2-methylphenol, a substituted aminophenol, serves as a versatile building block in

the synthesis of a wide range of compounds with potential applications in medicinal chemistry

and materials science. Its derivatives, particularly Schiff bases and N-acyl compounds, have

garnered significant interest due to their diverse biological activities, including antimicrobial,

antioxidant, and anticancer properties. Spectroscopic analysis is a cornerstone in the structural

elucidation and characterization of these novel derivatives. This guide focuses on a

comparative analysis of the key spectroscopic features of 4-Amino-2-methylphenol and two

major classes of its derivatives: Schiff bases and N-acyl derivatives, using UV-Vis, FT-IR, ¹H

NMR, and ¹³C NMR spectroscopy.

Data Presentation
The following table summarizes the key spectroscopic data for 4-Amino-2-methylphenol and

representative examples of its Schiff base and N-acyl derivatives. The data is compiled from
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various spectroscopic databases and peer-reviewed literature.
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Compound Spectroscopic Technique
Key Data and
Observations

4-Amino-2-methylphenol UV-Vis (in Methanol) λmax ≈ 235 nm, 290 nm

FT-IR (KBr, cm⁻¹)

3400-3200 (N-H & O-H

stretching), 1620 (N-H

bending), 1510 (C=C

aromatic), 1230 (C-N

stretching), 1100 (C-O

stretching)

¹H NMR (DMSO-d₆, δ ppm)

~8.8 (s, 1H, OH), ~6.5-6.7 (m,

3H, Ar-H), ~4.5 (s, 2H, NH₂),

~2.0 (s, 3H, CH₃)[1]

¹³C NMR (DMSO-d₆, δ ppm)

~147 (C-OH), ~138 (C-NH₂),

~128 (C-CH₃), ~115-120 (Ar-

CH), ~17 (CH₃)

Mass Spec (EI) m/z = 123 (M⁺)[2]

Schiff Base Derivative (Ex: N-

(salicylidene)-4-amino-2-

methylphenol)

UV-Vis (in Methanol)

λmax ≈ 270 nm, 320 nm, 410

nm (characteristic of extended

conjugation)

FT-IR (KBr, cm⁻¹)

3400-3200 (O-H stretching,

often broad), ~1615 (C=N,

imine stretching),

disappearance of N-H

bending, 1500 (C=C aromatic),

1280 (C-N stretching), 1150

(C-O stretching)

¹H NMR (DMSO-d₆, δ ppm)

~13.0 (s, 1H, OH,

intramolecular H-bond), ~8.5

(s, 1H, CH=N), ~6.8-7.8 (m,

7H, Ar-H), ~2.1 (s, 3H, CH₃)

¹³C NMR (DMSO-d₆, δ ppm) ~165 (CH=N), ~160 (C-OH),

~148 (C-N=), ~116-136 (Ar-C),

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_2835-96-3_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~18 (CH₃)

Mass Spec (EI)

m/z corresponding to the

molecular weight of the Schiff

base

N-Acyl Derivative (Ex: N-

acetyl-4-amino-2-

methylphenol)

UV-Vis (in Methanol)
λmax ≈ 250 nm, with a

shoulder at ~280 nm

FT-IR (KBr, cm⁻¹)

~3300 (N-H stretching, amide),

~3100 (O-H stretching), ~1660

(C=O, Amide I), ~1550 (N-H

bending, Amide II), 1510 (C=C

aromatic), 1250 (C-N

stretching), 1100 (C-O

stretching)

¹H NMR (DMSO-d₆, δ ppm)

~9.5 (s, 1H, NH), ~9.0 (s, 1H,

OH), ~6.7-7.2 (m, 3H, Ar-H),

~2.1 (s, 3H, CH₃), ~2.0 (s, 3H,

COCH₃)

¹³C NMR (DMSO-d₆, δ ppm)

~168 (C=O), ~150 (C-OH),

~135 (C-NH), ~130 (C-CH₃),

~115-125 (Ar-CH), ~24

(COCH₃), ~17 (CH₃)

Mass Spec (EI) m/z = 165 (M⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: Solutions of the compounds (typically 10⁻⁵ to 10⁻⁴ M) are prepared in a

suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).
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Procedure: The sample solution is placed in a quartz cuvette with a 1 cm path length. The

solvent is used as a reference. The absorbance spectrum is recorded over a wavelength

range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer.

Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr)

pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin,

transparent disk.

Procedure: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The

spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). The positions of the

characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS)

is often added as an internal standard (δ = 0.00 ppm).

Procedure:

¹H NMR: The proton NMR spectrum is acquired. Chemical shifts (δ) are reported in parts

per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, m =

multiplet), and integration of each signal are recorded.

¹³C NMR: The carbon-13 NMR spectrum is acquired. Chemical shifts (δ) are reported in

ppm relative to TMS.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS). Electron Ionization (EI) is a common ionization method for

these compounds.
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Sample Preparation: The sample is introduced into the ion source of the mass spectrometer.

For GC-MS, the sample is vaporized and separated on a GC column before entering the

mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated

on an LC column.

Procedure: The sample is ionized, and the resulting ions are separated based on their mass-

to-charge ratio (m/z). The mass spectrum shows the relative abundance of each ion. The

molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Visualization of Analytical Workflow and a
Hypothetical Signaling Pathway
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of novel chemical derivatives.
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Caption: Workflow for the synthesis and comparative spectroscopic analysis of 4-Amino-2-
methylphenol derivatives.
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Phenolic compounds are well-known for their antioxidant properties. The following diagram

illustrates a hypothetical signaling pathway where a 4-Amino-2-methylphenol derivative may

exert its antioxidant effects by scavenging reactive oxygen species (ROS) and modulating

downstream cellular responses.

Cellular Environment

Intervention

Cellular Response

Reactive Oxygen Species (ROS)

Oxidative Stress

Cellular Components
(Lipids, Proteins, DNA)

4-Amino-2-methylphenol
Derivative

Scavenging

Antioxidant Response
(e.g., Nrf2 activation)

Upregulation

Cell Damage

Cell Survival

Click to download full resolution via product page

Caption: Hypothetical antioxidant mechanism of a 4-Amino-2-methylphenol derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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